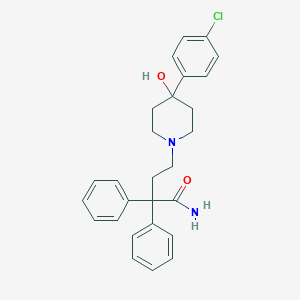

N-Didesmethyl Loperamide

Overview

Description

N-Didesmethyl Loperamide (CAS: 66164-06-5; molecular formula: C₂₇H₂₉ClN₂O₂) is an active metabolite of the antidiarrheal drug Loperamide, a peripherally acting μ-opioid receptor agonist . Unlike Loperamide, which retains two methyl groups on its amide nitrogen, this compound lacks these methyl substituents, altering its pharmacokinetic and pharmacodynamic properties . Key attributes include:

- Biological Activity: Inhibits electrically induced contractions in guinea pig ileum (IC₅₀ = 370 nM) .

- Antimalarial Synergy: Enhances chloroquine sensitivity in Plasmodium falciparum (EC₅₀ = 482 nM) without cytotoxicity in vascular smooth muscle cells (IC₅₀ > 10,000 nM) .

- Therapeutic Role: Retains peripheral μ-opioid receptor activity, minimizing central nervous system side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-didesmethyl Loperamide involves the demethylation of loperamide. This process can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups from the nitrogen atoms in the loperamide molecule .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: : N-didesmethyl Loperamide can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield a more saturated derivative.

Scientific Research Applications

Medical Imaging Applications

Positron Emission Tomography (PET)

N-dLop is utilized in PET imaging to assess the activity of efflux transporters at the blood-brain barrier (BBB). Specifically, it serves as a radiotracer to evaluate P-glycoprotein (P-gp) function. Studies have demonstrated that N-dLop is a selective substrate for P-gp, which plays a crucial role in the transport of drugs across the BBB.

- Research Findings : In experiments involving mice, N-dLop showed significantly higher brain uptake in P-gp knockout mice compared to wild-type mice, indicating its potential for measuring P-gp activity effectively . This selectivity is vital for understanding drug interactions and optimizing therapeutic strategies for conditions where BBB integrity is compromised.

Toxicology and Cardiotoxicity

Clinical Case Studies

N-dLop has been implicated in cases of cardiotoxicity associated with high doses of loperamide. Reports indicate that excessive use can lead to severe cardiac events, including arrhythmias and cardiogenic shock.

- Case Study 1 : A 25-year-old female experienced multiple syncopal episodes linked to loperamide abuse (100-150 tablets daily). Elevated levels of both loperamide and its metabolite N-dLop were found, leading to treatment with intralipid emulsion therapy, which successfully stabilized her condition .

- Case Study 2 : Another patient presented with torsades de pointes after consuming 144 tablets daily for opioid withdrawal management. The treatment involved aggressive management of arrhythmias and highlighted the role of N-dLop in contributing to cardiac dysfunction due to its interaction with ion channels .

Mechanisms of Cardiotoxicity

Research indicates that N-dLop may cause conduction slowing and alterations in repolarization, leading to proarrhythmic effects. The mechanisms include:

- Inhibition of Cardiac Ion Channels : N-dLop has been shown to inhibit both hERG potassium channels and sodium channels, contributing to QT interval prolongation and increased risk of arrhythmias .

- Dose-Exposure Relationship : Studies suggest that higher doses correlate with greater risk of cardiac events, emphasizing the need for careful monitoring in patients using loperamide for non-approved indications like opioid withdrawal .

Mechanism of Action

N-didesmethyl Loperamide exerts its effects by binding to μ-opioid receptors in the gastrointestinal tract. This binding inhibits the release of neurotransmitters such as acetylcholine and substance P, which are involved in regulating gastrointestinal motility and fluid secretion . By reducing the activity of these neurotransmitters, this compound decreases intestinal motility and increases fluid absorption, leading to its anti-diarrheal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Loperamide and Metabolites

Key Insights :

- Activity Shift : Unlike Loperamide, this compound demonstrates off-target antimalarial effects, suggesting broader pharmacological utility .

Comparison with Other Antipropulsive Agents

Key Insights :

- Therapeutic Scope : While most antipropulsives focus solely on diarrhea, this compound’s antimalarial synergy represents a unique dual mechanism .

Comparison with Opioid Receptor-Targeting Compounds

Key Insights :

- Receptor Specificity: this compound’s selectivity for peripheral μ-opioid receptors contrasts with dextromethorphan’s NMDA antagonism and levorphanol’s central opioid effects .

Biological Activity

N-Didesmethyl Loperamide, a metabolite of the widely used anti-diarrheal agent loperamide, has garnered attention due to its pharmacological properties and potential implications in toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, case studies illustrating its clinical impact, and comparative analyses with its parent compound, loperamide.

This compound is primarily formed through the N-demethylation of loperamide, which is mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 . While loperamide acts as a μ-opioid receptor agonist in the gastrointestinal tract to reduce motility and increase water absorption, this compound exhibits a significantly lower affinity for these receptors. Research indicates that it is a weaker inhibitor of the hERG potassium channel compared to loperamide, suggesting a reduced risk of cardiotoxicity .

Pharmacological Profile

- Receptor Binding : this compound shows less than 50% inhibition at various receptors at a concentration of 10 μM, indicating lower potency compared to loperamide .

- Cardiac Ion Channels : It has been shown to inhibit cardiac ion channels such as hERG but at much lower levels than loperamide (7.5-fold weaker) which may contribute to its reduced cardiotoxic profile .

Metabolism and Pharmacokinetics

The metabolism of loperamide leads to several metabolites, with this compound being one of the most significant. The pharmacokinetics of loperamide indicate that it undergoes extensive first-pass metabolism, resulting in low systemic bioavailability (approximately 0.3%) and minimal central nervous system effects under normal therapeutic doses . However, in cases of overdose or misuse, such as in chronic diarrhea treatment or opioid withdrawal management, elevated levels of both loperamide and its metabolites can lead to severe adverse effects.

Case Study 1: Loperamide-Induced Cardiogenic Syncope

A notable case involved a 25-year-old female who experienced multiple syncopal episodes attributed to excessive loperamide use (100–150 tablets daily). Electrocardiograms revealed a Brugada-like pattern and subsequent cardiogenic shock. After identifying her high loperamide levels (190 ng/mL) and its metabolite (520 ng/mL), she was treated with intralipid emulsion therapy and supportive care, ultimately recovering from her cardiac complications .

| Timeline | Event |

|---|---|

| Day 1 | Syncopal episodes; ECG shows VT |

| Day 7 | Cardiogenic shock; elevated loperamide levels identified |

| Day 10 | Recovery after treatment; loperamide undetectable |

Case Study 2: Ventricular Storm Induced by Loperamide

Another case reported a 29-year-old female who ingested approximately 600 mg of loperamide daily for chronic gastrointestinal issues. She presented with tachycardia and prolonged QTc interval leading to torsades de pointes. Treatment involved aggressive management in the cardiac intensive care unit, highlighting the risks associated with high doses of loperamide and its metabolites .

Comparative Analysis: this compound vs. Loperamide

The following table summarizes key differences between this compound and its parent compound:

| Parameter | This compound | Loperamide |

|---|---|---|

| Receptor Affinity | Weaker μ-opioid agonist | Strong μ-opioid agonist |

| hERG Inhibition | 7.5-fold weaker | High affinity |

| Cardiotoxicity Risk | Lower | Higher |

| Bioavailability | Not extensively studied | ~0.3% |

| Metabolic Pathway | Formed via N-demethylation | Extensive first-pass metabolism |

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish N-didesmethyl loperamide from its parent compound, loperamide, in biological samples?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with optimized mobile phases (e.g., acetonitrile/ammonium formate gradients) to separate metabolites based on polarity and mass-to-charge ratios. Validate specificity using reference standards (e.g., EP impurities listed in ) and compare retention times/fragmentation patterns . For quantification, employ calibration curves with spiked plasma or tissue homogenates, ensuring sensitivity thresholds align with pharmacokinetic studies .

Q. What experimental models are suitable for studying the μ-opioid receptor agonism of this compound?

- Methodological Answer : Use isolated guinea pig ileum preparations to measure inhibition of electrically induced contractions, referencing baseline IC50 values (e.g., 370 nM as per ). Pair this with radioligand binding assays on transfected cells expressing human μ-opioid receptors to assess competitive displacement of labeled antagonists (e.g., [³H]-DAMGO). Normalize data to positive controls (e.g., morphine) to confirm receptor specificity .

Q. How can researchers validate the metabolic pathways of this compound in hepatic systems?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes, monitoring phase I/II metabolites via LC-MS. Compare results to cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) to identify enzymatic contributions. Cross-reference findings with in vivo rodent studies, collecting plasma and bile samples at timed intervals to confirm hepatic clearance mechanisms .

Advanced Research Questions

Q. How do conflicting data on this compound’s apoptotic mechanisms in leukemia cells inform experimental redesign?

- Methodological Answer : Address contradictions (e.g., caspase-3 activation vs. unchanged Bcl-2/Bax ratios in ) by integrating time-course experiments to capture dynamic protein expression. Use phosphoproteomics to identify upstream regulators (e.g., MAPK/ERK pathways) and siRNA knockdowns to test causality. Replicate under varying oxygen tensions (normoxic vs. hypoxic) to assess microenvironmental influences .

Q. What strategies resolve discrepancies between in vitro antimalarial synergy (e.g., chloroquine sensitization) and lack of cytotoxicity in vascular smooth muscle cells?

- Methodological Answer : Perform isobologram analyses to quantify synergy thresholds in Plasmodium falciparum cultures (EC50 = 482 nM; ) while using transcriptomics to identify parasite-specific targets (e.g., heme detoxification pathways). Contrast with A-10 cell viability assays (IC50 >10,000 nM) to elucidate tissue-selective toxicity, potentially linked to differential ion channel expression .

Q. How can researchers optimize in silico models to predict this compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer : Apply molecular docking simulations to assess interactions with P-glycoprotein (P-gp) using software like AutoDock Vina. Validate predictions with in vitro BBB models (e.g., hCMEC/D3 monolayers) measuring transendothelial electrical resistance (TEER) and compound flux. Correlate with in vivo PET imaging in rodents to confirm CNS penetration .

Methodological and Data Management Questions

Q. What statistical approaches are critical for analyzing dose-dependent apoptotic effects in heterogeneous cell populations?

- Methodological Answer : Use non-linear regression (e.g., log-dose vs. response curves) to calculate EC50 values, accounting for intra-sample variability with repeated-measures ANOVA. For flow cytometry data (e.g., Annexin V/PI staining in ), apply cluster analysis to distinguish early/late apoptotic subpopulations .

Q. How should researchers manage conflicting spectral data (e.g., NMR, IR) during structural elucidation of synthetic intermediates?

- Methodological Answer : Cross-validate spectra with computational tools (e.g., ACD/Labs or ChemDraw) and reference databases (e.g., Chemotion in ). For ambiguous peaks, use 2D NMR techniques (HSQC, HMBC) to resolve stereochemical assignments. Document raw data in FAIR-compliant repositories (e.g., RADAR4Chem) for peer validation .

Q. What ethical frameworks apply when repurposing human-derived biological samples for metabolite toxicity studies?

- Methodological Answer : Follow institutional review board (IRB) protocols () for secondary use of de-identified samples, ensuring informed consent covers future research. For novel collections, design exclusion criteria (e.g., hepatic impairment, ) and anonymize data using unique identifiers to prevent re-identification .

Theoretical and Cross-Disciplinary Questions

Q. How can systems biology models integrate pharmacokinetic and pharmacodynamic (PK/PD) data for this compound?

- Methodological Answer : Develop compartmental PK models (e.g., NONMEM) using plasma concentration-time profiles, then link to PD models of μ-opioid receptor occupancy. Incorporate omics datasets (e.g., transcriptomic changes in leukocytes) to predict off-target effects. Validate with in vivo efficacy studies in pain or diarrhea models .

Q. What meta-analysis strategies reconcile divergent findings on metabolite stability across pH gradients?

- Methodological Answer : Aggregate published stability data (e.g., gastric vs. intestinal pH) into a standardized database (). Apply random-effects models to quantify heterogeneity sources (e.g., assay conditions, buffers) and perform subgroup analyses by experimental methodology (e.g., HPLC vs. UV spectrophotometry) .

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHDOGGBLQFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648790 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66164-06-5 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.